molecular formula C8H12N2O3 B8218542 (1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B8218542
M. Wt: 184.19 g/mol
InChI Key: FNJGMHNXKWKFKC-CAHLUQPWSA-N
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Description

(1R,8aS)-6-Oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with full saturation (octahydro), a carboxylic acid substituent at position 1, and a ketone group at position 4. Its stereochemistry and functional groups make it a candidate for pharmaceutical applications, particularly in antimicrobial and neurological research . This article compares its structural, synthetic, and functional attributes with analogous pyrrolo[1,2-a]pyrazine derivatives.

Properties

IUPAC Name

(1R,8aS)-6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-6-2-1-5-7(8(12)13)9-3-4-10(5)6/h5,7,9H,1-4H2,(H,12,13)/t5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJGMHNXKWKFKC-CAHLUQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(NCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1[C@@H](NCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that (1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid exhibits antimicrobial properties. Researchers are investigating its efficacy against various bacterial strains, potentially leading to new antibiotic formulations.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For example, compounds derived from similar structures have shown promising results against pancreatic and breast cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
  • Pharmaceutical Intermediates : Due to its structural characteristics, this compound can serve as a building block for synthesizing more complex pharmaceutical agents. Ongoing research aims to modify its structure to enhance potency and selectivity against specific biological targets.

Materials Science

  • Polymer Development : The unique chemical properties of this compound make it suitable for developing new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with tailored functionalities for specific industrial applications.
  • Coatings and Adhesives : Research is also being conducted on the use of this compound in coatings and adhesives, where its reactivity can be exploited to create durable and resilient surfaces.

Case Study 1: Anticancer Activity

In a study published in late 2023, derivatives of this compound were synthesized and tested for their antiproliferative effects against several cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selective inhibition of cancer cell growth compared to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which (1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Saturation and Functional Groups

  • Octahydro vs. Partial Saturation :
    The target compound’s octahydro backbone distinguishes it from less saturated analogues like 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (), which has two double bonds. Full saturation enhances conformational rigidity and may improve metabolic stability .
  • Carboxylic Acid vs.
  • 6-Ketone vs. 1,3-Dione Systems :
    Derivatives like (4R,8aS)-4-methyl-4-phenyl-perhydropyrrolo[1,2-a]pyrazine-1,3-dione () feature dual ketone groups, which may alter hydrogen-bonding interactions and pharmacological activity compared to the single 6-oxo group in the target compound .

Substituent Diversity

  • Alkyl/Aryl Groups :
    Compounds such as (4R,8aS)-2-ethoxymethyl-4-isopropyl-4-methylperhydropyrrolo[1,2-a]pyrazine-1,3-dione () incorporate bulky substituents, reducing solubility but enhancing lipophilicity. The target compound’s carboxylic acid substituent balances hydrophilicity .
  • Cyclic Dipeptides :
    Cyclo(-Pro-Thr) (), a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative, includes a hydroxyethyl side chain, highlighting how substituent polarity impacts biological targeting (e.g., enzyme inhibition) .
Table 1: Structural Comparison of Key Analogues
Compound Name Core Saturation Functional Groups Key Substituents Reference
(1R,8aS)-6-Oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid Octahydro Carboxylic acid, 6-oxo None Target
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid Tetrahydropyrrolo Carboxylic acid None
(4R,8aS)-4-Methyl-4-phenyl-perhydropyrrolo[1,2-a]pyrazine-1,3-dione Perhydropyrrolo 1,3-Dione Methyl, phenyl
Cyclo(-Pro-Thr) Hexahydro 1,4-Dione, hydroxyethyl Hydroxyethyl
Methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate Tetrahydropyrrolo Ester, 1-oxo Methyl ester

Comparative Yields and Conditions

  • Amide Formation : The target compound’s carboxylic acid could be converted to amides via HATU activation, yielding 31–78% as in .
  • Ester Derivatives : Methyl/ethyl esters (e.g., ) achieve 44–88% yields via Friedel-Crafts alkylation, but require harsh conditions (e.g., NaOH) .

Solubility and Stability

  • Carboxylic Acid Impact : The target compound’s acidity (pKa ~4–5) enhances water solubility compared to neutral analogues like (4R,8aS)-3x (pale-yellow oil, ) .
  • Thermal Stability : Cyclic diones (e.g., ) decompose above 150°C, while carboxylic acids may form stable salts .

Biological Activity

(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fused pyrazine and pyrrole ring system. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (1R,8aS)-6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid. Its molecular formula is C8H12N2O3C_8H_{12}N_2O_3, and it features a carboxylic acid functional group that is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Preparation of the Pyrazine Ring : Initial formation of the pyrazine structure.
  • Introduction of the Carboxylic Acid Group : This step often requires specific catalysts and controlled conditions to enhance yield.
  • Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrazine derivatives have shown promising results against various bacterial strains. The structure's ability to interact with microbial enzymes is believed to play a key role in its efficacy .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. The mechanism of action may involve the inhibition of specific cancer cell proliferation pathways through interactions with cellular receptors or enzymes .

Cholinesterase Inhibition

Inhibition of cholinesterases has been identified as a potential therapeutic strategy for Alzheimer's disease. Some studies suggest that derivatives of bicyclic compounds like this compound may exhibit dual inhibition against acetylcholinesterase and butyrylcholinesterase .

Study 1: Antimicrobial Activity Evaluation

A study evaluated various derivatives of pyrazines for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antimicrobial potential .

Study 2: Anticancer Mechanism Exploration

In vitro studies demonstrated that compounds related to this compound could induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC < 10 µg/mL
AnticancerInduces apoptosis
Cholinesterase InhibitionDual inhibitor

Q & A

Q. What synthetic strategies are optimal for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Palladium-catalyzed C6 arylation with aryl bromides enables further functionalization of the core structure. Key parameters include catalyst loading (e.g., Pd(OAc)₂), solvent choice (DMF or toluene), and reaction temperature (80–110°C) to achieve yields >70% . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) should be employed during cyclization steps .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s stereochemistry?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities. Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 7.87 Å, b = 8.15 Å, c = 19.58 Å) provide precise bond angles and torsion angles for (1R,8aS) configurations . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals for the carboxylic acid moiety (δ ~170 ppm for C=O) and pyrrolidine protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Bands at 1700–1750 cm⁻¹ (C=O stretch) and 2450–1900 cm⁻¹ (O-H deformation in carboxylic acid) .

Advanced Research Questions

Q. How does stereochemical inversion at the 8a position affect bioactivity in neurological models?

Inversion from (8aS) to (8aR) configurations significantly alters receptor binding. For example, (8aR)-diastereomers of perhydropyrrolo[1,2-a]pyrazine derivatives show reduced anticonvulsant activity in rodent epilepsy models compared to (8aS) analogs, likely due to steric clashes with GABAergic targets . To assess this, synthesize both enantiomers via chiral HPLC separation or asymmetric catalysis , then evaluate efficacy in in vivo seizure assays (e.g., maximal electroshock test) with dose-response curves .

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

Discrepancies in hydrolytic stability often arise from differences in experimental design. For example:

  • Acidic conditions (pH <3) : Carboxylic acid protonation reduces solubility, slowing degradation. Monitor via HPLC-MS at λ = 210–230 nm .
  • Alkaline conditions (pH >10) : Ester hydrolysis and lactam ring opening occur, forming diketopiperazine impurities. Use accelerated stability testing (40°C/75% RH) with kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. How can computational models predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for nucleophilic attacks. Focus on:

  • Electrostatic potential maps : Identify electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic addition .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways . Validate predictions with experimental kinetic studies using stopped-flow UV-Vis spectroscopy .

Data Contradiction Analysis

Q. Why do bioactivity results vary between in vitro cytotoxicity assays and in vivo toxicity studies?

In vitro models (e.g., HCT-116 cells) may overestimate toxicity due to high membrane permeability of the compound, while in vivo metabolic detoxification (e.g., hepatic glucuronidation) reduces bioavailability . To reconcile

  • Conduct parallel assays with metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450).
  • Measure plasma protein binding (%) and tissue distribution in rodent models .

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